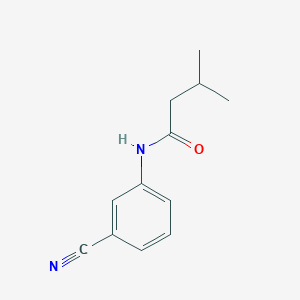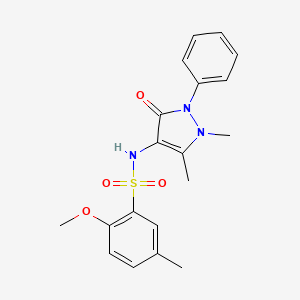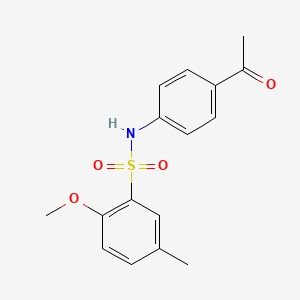![molecular formula C13H14N2O3 B7628502 2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid](/img/structure/B7628502.png)
2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid, also known as Trp-P-2, is a heterocyclic aromatic amine that is commonly found in cooked meat and fish. It is formed during high-temperature cooking methods such as grilling, frying, and roasting. Trp-P-2 is a potent mutagen and carcinogen that has been linked to the development of several types of cancer, including colon, breast, and prostate cancer. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of Trp-P-2 in scientific research.
Mechanism of Action
The mechanism of action of 2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid is not fully understood, but it is known to induce DNA damage through the formation of reactive intermediates. These intermediates can react with DNA bases, leading to the formation of adducts and mutations. This compound has also been shown to induce oxidative stress and inflammation, which may contribute to its carcinogenic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce DNA damage, oxidative stress, and inflammation, as well as to modulate immune function. This compound has also been shown to have estrogenic and anti-androgenic effects, which may contribute to its carcinogenic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid in scientific research is its potent mutagenic and carcinogenic effects. This makes it a valuable tool for studying the mechanisms of carcinogenesis and for developing new cancer therapies. However, the use of this compound in lab experiments is also limited by its toxicity and potential health risks. Careful handling and disposal procedures must be followed to minimize exposure to this compound.
Future Directions
There are several potential future directions for research on 2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid. One area of interest is the development of new cancer therapies that target the DNA damage and oxidative stress induced by this compound. Another area of interest is the development of new methods for detecting and quantifying this compound in food and environmental samples. Finally, there is a need for further research on the health effects of this compound exposure in humans, particularly in relation to cancer risk.
Synthesis Methods
2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid can be synthesized through the reaction of tryptophan with creatinine under high-temperature conditions. The reaction proceeds through a series of complex chemical reactions that involve the formation of several intermediates. The final product, this compound, is a yellowish-brown powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol.
Scientific Research Applications
2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid has been widely used as a mutagenic and carcinogenic agent in scientific research. It is commonly used to induce mutations in bacterial and mammalian cells, as well as in animal models of cancer. This compound has also been shown to have immunomodulatory effects, which may have potential applications in the treatment of autoimmune diseases and cancer.
Properties
IUPAC Name |
2-[1-(2-amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-3-2-4-10-13(8)9(5-12(17)18)6-15(10)7-11(14)16/h2-4,6H,5,7H2,1H3,(H2,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVZDVSBARANDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C=C2CC(=O)O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B7628440.png)






![2-chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7628510.png)



